1-Hydrazinoisoquinoline hydrochloride
Description
Properties
IUPAC Name |
isoquinolin-1-ylhydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-12-9-8-4-2-1-3-7(8)5-6-11-9;/h1-6H,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZXNRIHBMUQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolin-1-ylhydrazine;hydrochloride typically involves the following steps:
Formation of Isoquinoline: Isoquinoline can be synthesized through various methods, including the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions.
Hydrazine Substitution: The isoquinoline is then reacted with hydrazine to introduce the hydrazine group at the first position of the isoquinoline ring.
Formation of Hydrochloride Salt: The resulting isoquinolin-1-ylhydrazine is treated with hydrochloric acid to form the hydrochloride salt, which enhances the stability and solubility of the compound.
Industrial Production Methods
Industrial production of isoquinolin-1-ylhydrazine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-Hydrazinoisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine group to other functional groups such as amines.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of isoquinolin-1-ylhydrazine.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1-Hydrazinoisoquinoline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isoquinolin-1-ylhydrazine;hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-hydrazinoisoquinoline hydrochloride with structurally related isoquinoline derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Research Findings
Structural and Functional Differences
- Chlorine substituents (e.g., in 1-chloroisoquinoline derivatives) improve metabolic stability and lipophilicity, critical for drug design . Tetrahydroisoquinoline derivatives (e.g., 5-methoxy compound) exhibit conformational rigidity, favoring receptor binding in neurological targets .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-Hydrazinoisoquinoline hydrochloride, and how can purity be validated?
- Methodological Answer : The synthesis typically involves hydrazine substitution on isoquinoline derivatives under controlled acidic conditions. Key steps include refluxing in ethanol with hydrazine hydrate and hydrochloric acid, followed by recrystallization. Purity validation should employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Cross-reference with PubChem’s standardized spectral data for consistency . For pharmacopeial compliance, use certified reference standards (e.g., USP/EP) and compare retention times or spectral matches .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for weighing and synthesis to avoid inhalation. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles (JIS T 8147 standard) . Store in airtight containers at 2–8°C to prevent hygroscopic degradation . In case of spills, neutralize with sodium bicarbonate and dispose of waste via regulated chemical disposal protocols . Regularly update safety data sheets (SDS) to reflect current hazard classifications .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Combine Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., N–H stretches at ~3300 cm⁻¹) with liquid chromatography-mass spectrometry (LC-MS) for molecular ion validation. X-ray crystallography (e.g., using SHELX software) can resolve atomic coordinates and hydrogen bonding patterns, as demonstrated in similar isoquinoline derivatives . Cross-validate results against PubChem’s computed InChI keys and spectral libraries .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) between synthesized batches of this compound?
- Methodological Answer : Discrepancies often arise from residual solvents or tautomeric forms. Use deuterated dimethyl sulfoxide (DMSO-d₆) for NMR to stabilize the hydrazine moiety and suppress proton exchange. For MS, employ high-resolution (HR-MS) with electrospray ionization (ESI+) to distinguish between isobaric impurities and isotopic peaks. Document all solvent grades, instrument parameters (e.g., magnetic field strength, collision energy), and batch-specific conditions to isolate variables .
Q. What methodologies are optimal for assessing the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using International Council for Harmonisation (ICH) guidelines:
- For thermal stability : Store samples at 40°C/75% relative humidity (RH) for 6 months, analyzing degradation via HPLC every 30 days.
- For photostability : Expose to 1.2 million lux-hours of UV light and monitor for photolytic byproducts using LC-MS/MS.
- Quantify degradation products (e.g., isoquinoline analogs) against validated calibration curves. Adjust storage protocols based on Arrhenius equation predictions .
Q. How should researchers design dose-response experiments to evaluate the bioactivity of this compound while minimizing variability?
- Methodological Answer : Use a randomized, blinded design with triplicate technical replicates. For in vitro assays (e.g., enzyme inhibition), apply a 10-point logarithmic dilution series (1 nM–100 µM) and normalize activity to vehicle controls. Include internal standards (e.g., stable isotope-labeled analogs) to correct for plate-to-plate variability. For in vivo studies, adhere to ARRIVE guidelines for sample size calculation and endpoint criteria, ensuring statistical power ≥80%. Data should be recorded in ISO8601-compliant formats (e.g., yyyymmdd) to avoid transcription errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
